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Introduction:

NOV (Nephroblastoma Overexpressed), also known as CCN3, is a matricellular protein
belonging to the CCN family of secreted, cysteine-rich proteins.[1][2] Members of this family are
involved in a wide array of biological processes including cell adhesion, migration, proliferation,
differentiation, and angiogenesis.[1][3] Dysregulation of NOV/CCN3 expression has been
implicated in various pathologies, including cancer and fibrosis.[1][4] Consequently, the
availability of highly purified, biologically active recombinant NOV/CCN3 is crucial for
elucidating its physiological functions and for the development of potential therapeutic
strategies.

This document provides a detailed protocol for the expression and purification of recombinant
human NOV/CCN3 protein using a mammalian expression system, which is often preferred for
producing complex, secreted proteins with proper post-translational modifications.[5]

I. Recombinant NOV/CCN3 Expression

The expression of recombinant NOV/CCNS3 is typically achieved in mammalian cells, such as
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, to ensure
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proper protein folding and glycosylation.[5] Baculovirus-insect cell systems have also been
utilized.[6] This protocol will focus on transient transfection in HEK293 cells.

1.1. Expression Vector:

A mammalian expression vector containing the full-length human NOV/CCN3 cDNA (GenBank
Accession No. NP_002505.1) is required.[6] For purification purposes, the construct should
ideally include a C-terminal polyhistidine (His) tag.[7]

1.2. Cell Culture and Transfection:

HEK?293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with
10% Fetal Bovine Serum (FBS) and 4 mM L-Glutamine.[8] Cells should be maintained in a
humidified incubator at 37°C with 5% CO2.[8] For transfection, cells should be seeded to reach

50-80% confluency on the day of transfection.[8][9]
Experimental Protocol: Transient Transfection of HEK293 Cells
This protocol is adapted for a 10 cm tissue culture dish.[10]

e Day 1: Cell Seeding

o Seed HEK293 cells at a density of 3.8 x 10”6 cells per 10 cm plate in complete DMEM.
[10]

o Incubate overnight at 37°C, 5% C0O2.[10]
o Day 2: Transfection

o Thirty to sixty minutes before transfection, replace the old media with fresh, complete
growth media.[9]

o In a sterile tube, dilute 18.9 pg of the NOV/CCN3 expression vector DNA in 500 pL of a
serum-free medium like Opti-MEM.[8][10]

o In a separate sterile tube, dilute a transfection reagent such as Polyethylenimine (PEI) or
Lipofectamine® LTX in 500 pL of Opti-MEM.[8][10] The optimal DNA:reagent ratio should
be determined empirically, but a 1:3 ratio (ug DNA:ug PEI) is a good starting point.[10]
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o Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate at room
temperature for 10-30 minutes to allow for complex formation.[8][9]

o Add the DNA-transfection reagent complex dropwise to the cells.

o Incubate the cells for 18-24 hours at 37°C, 5% CO2.[8]

» Day 3 onwards: Protein Expression and Harvest

o The day after transfection, replace the transfection medium with fresh, serum-free, or low-
serum medium to facilitate purification of the secreted protein. Optimized serum-free
media can increase protein yields significantly.[5]

o Collect the conditioned medium containing the secreted recombinant NOV/CCN3 protein
48-72 hours post-transfection.

o Centrifuge the collected medium at 3,000 x g for 10 minutes to remove cells and debris.
o The clarified supernatant can be stored at -80°C or used immediately for purification.

Il. Recombinant NOV/CCNS3 Purification

A multi-step purification strategy is often employed to achieve high purity. This typically involves
an initial capture step using affinity chromatography followed by one or more polishing steps,
such as ion-exchange and size-exclusion chromatography.

2.1. Affinity Chromatography (IMAC):

Immobilized Metal Affinity Chromatography (IMAC) is a common first step for purifying His-
tagged proteins.[11]

Experimental Protocol: Ni-NTA Affinity Chromatography
» Buffers:

o Lysis/Binding Buffer: 50 mM Tris-HCI, 300-500 mM NaCl, 10-20 mM Imidazole, pH 8.0.[12]
[13]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.thermofisher.com/jp/ja/home/references/protocols/cell-culture/transfection-protocol/transfecting-plasmid-dna-into-hek-293-cells-using-lipofectamine-ltx-reagent.html
https://cdn.origene.com/assets/documents/transfection/293tranapplicationguide.pdf
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-culture/transfection-protocol/transfecting-plasmid-dna-into-hek-293-cells-using-lipofectamine-ltx-reagent.html
https://cellculturecompany.com/how-to-optimize-cell-culture-media-for-high-yield-recombinant-protein-production-in-mammalian-cells/
https://www.neb.com/en-us/-/media/nebus/files/feature-articles/gen_mar0116_bioprocessingtutorial.pdf?rev=86a0b22b247a47b988067d600144a616
https://www.researchgate.net/post/What-is-the-best-lysis-buffer-composition-for-Ecoli-cells-harboring-recombinant-protein
https://www.researchgate.net/post/Which-buffer-composition-should-I-use-to-lyse-E-coli-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Wash Buffer: 50 mM Tris-HCI, 300-500 mM NacCl, 20-50 mM Imidazole, pH 8.0.[12][14]

o Elution Buffer: 50 mM Tris-HCI, 300-500 mM NaCl, 250-500 mM Imidazole, pH 8.0.[14][15]

e Procedure:

o

Equilibrate a Ni-NTA resin column with 5-10 column volumes (CVs) of Lysis/Binding Buffer.

Load the clarified conditioned medium onto the column.

[¢]

[e]

Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound
proteins.

Elute the bound NOV/CCN3 protein with 5-10 CVs of Elution Buffer. Collect fractions.

[¢]

Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

[e]

2.2. lon-Exchange Chromatography (IEX):

lon-exchange chromatography separates proteins based on their net surface charge.[16] This
step is effective for removing remaining protein contaminants.[17]

Experimental Protocol: Anion-Exchange Chromatography

o Buffer Exchange: The eluted fractions from the IMAC step should be buffer-exchanged into a
low-salt buffer, such as 20 mM Tris-HCI, pH 8.0.

» Buffers:

o Equilibration Buffer: 20 mM Tris-HCI, pH 8.0.

o Elution Buffer: 20 mM Tris-HCI, 1 M NacCl, pH 8.0.
e Procedure:

o Equilibrate an anion-exchange column (e.g., DEAE-Sepharose) with Equilibration Buffer.
[18]

o Load the buffer-exchanged sample onto the column.
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o Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to
baseline.

o Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over 10-20 CVs.
[17][18]

o Collect fractions and analyze by SDS-PAGE.

2.3. Size-Exclusion Chromatography (SEC):

SEC, also known as gel filtration, separates proteins based on their size and is an excellent
final polishing step to remove aggregates and other remaining impurities.

Experimental Protocol: Size-Exclusion Chromatography

o Buffer: Phosphate-Buffered Saline (PBS) or another suitable buffer compatible with the final
application.

e Procedure:

[e]

Equilibrate a size-exclusion column with the chosen buffer.

o

Concentrate the pooled fractions from the IEX step.

[¢]

Load the concentrated sample onto the column.

Elute with the same buffer at a constant flow rate.

[¢]

[e]

Collect fractions and analyze by SDS-PAGE.

lll. Data Presentation

Table 1: Summary of a Typical Purification of Recombinant Human NOV/CCN3 from HEK293
Cells
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Purification Step Total Protein (mg) NOVICCNS3 (mg) Purity (%)
Conditioned Medium 100 25 25

Ni-NTA Affinity 5 2.2 44
lon-Exchange 15 1.3 >85
Size-Exclusion 1.0 0.9 >95

Note: These values are illustrative and can vary depending on expression levels and
purification efficiency.

IV. Characterization of Purified NOV/CCN3
The purity and identity of the final protein product should be confirmed by several methods.
4.1. SDS-PAGE:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the
purity and apparent molecular weight of the protein.[19][20] Recombinant human NOV/CCN3
has a predicted molecular mass of approximately 37 kDa, but it migrates as an approximately
47-60 kDa band in SDS-PAGE under reducing conditions due to glycosylation.[6][7]

4.2. \Western Blot:

Western blotting is used to confirm the identity of the purified protein using an anti-NOV/CCN3
antibody or an anti-His-tag antibody.[21][22][23]

Experimental Protocol: Western Blot

o Separate the purified protein by SDS-PAGE and transfer it to a nitrocellulose or PVDF
membrane.

o Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20
(TBST) for 1 hour at room temperature.

 Incubate the membrane with a primary antibody against NOV/CCN3 or the His-tag overnight
at 4°C.
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Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Caption: NOV/CCN3 signaling pathway.
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Caption: Recombinant NOV protein workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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